Trans-4-Methoxy-3-pyrrolidinol is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring substituted with a methoxy group and a hydroxyl group. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug discovery.
Trans-4-Methoxy-3-pyrrolidinol is classified as a pyrrolidine derivative. It can be sourced from chemical suppliers such as Sigma-Aldrich and Synthonix Corporation, which provide it for research and industrial purposes. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 412279-17-5.
The synthesis of trans-4-Methoxy-3-pyrrolidinol typically involves several methods, including:
The synthetic pathways may include:
Trans-4-Methoxy-3-pyrrolidinol consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The methoxy group is attached at the 4-position, while the hydroxyl group is at the 3-position. The stereochemistry is crucial as it influences the compound's biological activity.
Trans-4-Methoxy-3-pyrrolidinol can undergo various chemical reactions, including:
These reactions often require specific catalysts or reagents to achieve desired outcomes efficiently. For example, using Lewis acids can facilitate certain substitution reactions involving the methoxy group.
The mechanism of action for trans-4-Methoxy-3-pyrrolidinol involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts. The presence of both hydroxyl and methoxy groups allows for hydrogen bonding and other interactions that can enhance binding affinity to target sites.
Research indicates that variations in substituents on the pyrrolidine ring significantly affect pharmacodynamics and pharmacokinetics, influencing efficacy and safety profiles in drug development .
Trans-4-Methoxy-3-pyrrolidinol has several scientific uses:
The pyrrolidine scaffold is a privileged structure in drug discovery due to its sp³-hybridized ring system, which enables three-dimensional exploration of pharmacophore space and enhances target selectivity. With up to four chiral centers, pyrrolidine derivatives exhibit superior stereochemical diversity compared to flat heteroaromatic compounds, allowing precise optimization of protein-ligand interactions [8]. trans-4-Methoxy-3-pyrrolidinol exemplifies this versatility, where its methoxy and hydroxy groups serve as hydrogen-bond acceptors/donors for engaging biological targets. This scaffold’s pseudorotation capability (conformational flexibility) further enables adaptive binding to enantioselective proteins, making it invaluable for designing inhibitors against resistant pathogens [8] [10].
Table 1: Key Molecular Descriptors of Pyrrolidine Derivatives
Property | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 |
LogP | 0.46 | 0.75 | 3.00 |
H-Bond Donors | 1.0 | 1.0 | 0 |
Polar Surface Area (Ų) | 16.46 | 13.96 | 0 |
Chiral Centers | Up to 4 | 0 | 0 |
Data derived from Qikprop computational analysis [8]
Pyrrolidine derivatives like trans-4-methoxy-3-pyrrolidinol serve as key intermediates for neurologically active compounds. In VLA-4 (α4β1 integrin) antagonists for asthma and multiple sclerosis, the scaffold’s C3/C5 substituents optimize binding to inflammatory cell receptors. For example, introducing hydrophilic groups at C5 enhances aqueous solubility (>100 μg/mL) while maintaining nanomolar potency against VLA-4/VCAM-1 interactions. This balances lipophilicity (LogD 2.1–3.0) and absorption, critical for blood-brain barrier penetration in CNS disorders [5] [8]. The stereochemistry at C3/C4 further dictates efficacy: (3S,4S) configurations improve ligand-fit in chiral binding pockets over racemic mixtures [6] [9].
trans-4-Methoxy-3-pyrrolidinone derivatives outperform pyrrolizines and pyrrolidine-2,5-diones in HIV-1 protease inhibition. Inhibitor 19b (Ki = 0.035 nM), incorporating (S)-aminomethyl-2-pyrrolidinone, retains potency against multi-drug-resistant HIV strains by forming backbone hydrogen bonds with Gly-27′ and Arg-8 residues. Comparatively:
Table 2: Activity of Pyrrolidine-Based Heterocycles Against HIV-1 Protease
Heterocycle | Ki (nM) | Resistance Profile | Key Interactions |
---|---|---|---|
5-Aminomethyl-2-pyrrolidinone | 0.035 | Full retention vs mutants | H-bonds with Gly-27′, Arg-8 |
Pyrrolizine | 0.85 | 10–100× loss | Van der Waals only |
2,5-Diketopyrrolidine | 1.27 | 50× loss | 2 H-bonds |
Data from biological evaluations of HIV-1 protease inhibitors [3]
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9